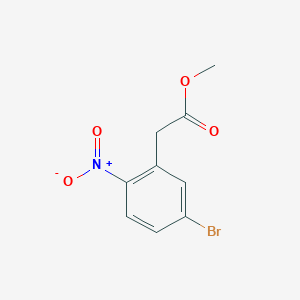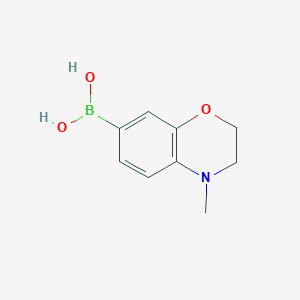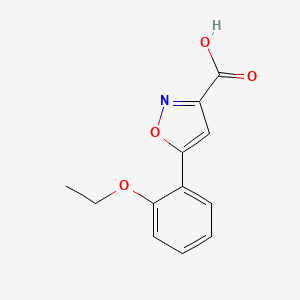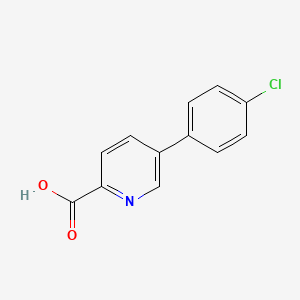
5-(4-Chlorophenyl)picolinic acid
Übersicht
Beschreibung
5-(4-Chlorophenyl)picolinic acid (CPPA) is an organic compound that belongs to the class of picolinic acid derivatives. It is a white solid that is soluble in water . The compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . Another study reported the synthesis of 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol from 4-chlorobenzoic acid in six steps .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)picolinic acid is characterized by its IUPAC name, 4-(4-chlorophenyl)-2-pyridinecarboxylic acid, and its InChI code, 1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) .Chemical Reactions Analysis
Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .Wissenschaftliche Forschungsanwendungen
1. Herbicidal Activity
- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results : The IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide. Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
2. Antiviral Abilities
- Application Summary : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application : The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell .
- Results : Picolinic acid displayed a preference for blocking enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus. The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRILHLKPFHWWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679312 | |
| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)picolinic acid | |
CAS RN |
87789-85-3 | |
| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



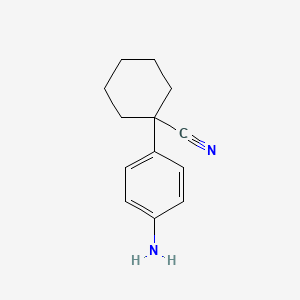
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
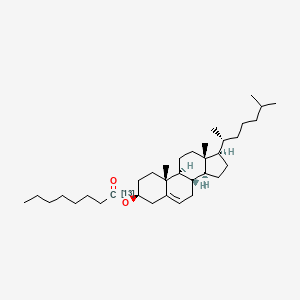
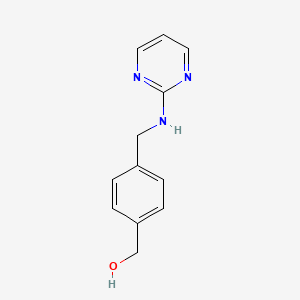
![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)
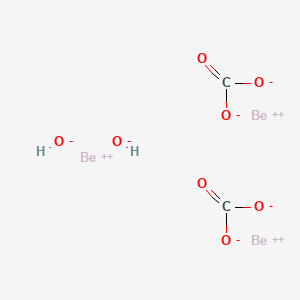
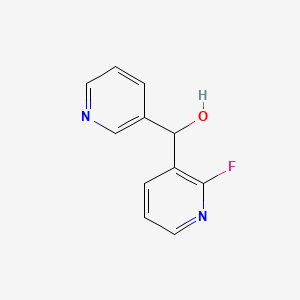
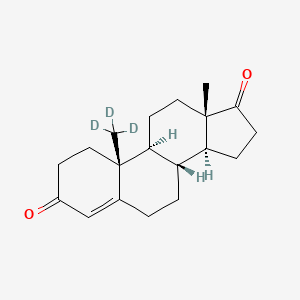
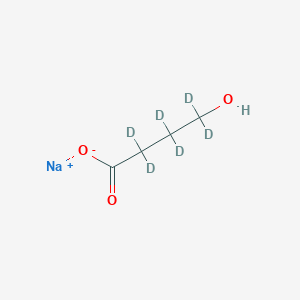
![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)
